molecular formula C12H12O2 B8446658 3-Allyl-7-methoxybenzofuran

3-Allyl-7-methoxybenzofuran

Cat. No. B8446658
M. Wt: 188.22 g/mol
InChI Key: XKKQGJHLTWJOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-7-methoxybenzofuran is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyl-7-methoxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-7-methoxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Allyl-7-methoxybenzofuran

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

7-methoxy-3-prop-2-enyl-1-benzofuran

InChI

InChI=1S/C12H12O2/c1-3-5-9-8-14-12-10(9)6-4-7-11(12)13-2/h3-4,6-8H,1,5H2,2H3

InChI Key

XKKQGJHLTWJOTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cerium chloride (5.63 g) was placed in a dry eggplant type flask, and stirred at 150° C. under reduced pressure for 4 hours to dry. After replacing the atmosphere with nitrogen, the reaction mixture was cooled to room temperature. THF (30 ml) was added and the flask was left to stand overnight. The reaction mixture was cooled to 0° C. and allylmagnesium bromide (0.79 M solution in ether, 28.9 ml) was added dropwise. To this, 2,3-dihydro-3-oxo-7-methoxybenzofuran (2.5 g) was added and the resulting mixture was stirred at 0° C. for 1.5 hours. The reaction solution was poured into water (200 ml) and acetic acid (3 ml), and the resultant was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying the resultant over sodium sulfate. After removing sodium sulfate by filtration, the solvent was evaporated off to obtain brown syrup (4.52 g). This syrup (4.52 g) was dissolved in benzene (20 ml) and p-toluenesulfonic acid monohydrate (50 mg) was added to the solution, followed by stirring the resulting solution at 60° C. for 30 minutes. The reaction solution was poured into 5% sodium hydrogen carbonate solution, and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and with saturated brine, followed by drying the resultant over sodium sulfate. After removing the sodium sulfate by filtration, the solvent was removed under reduced pressure and the residue was purified by column chromatography (solvent: cyclohexane/diethyl ether=5/1-2/1) using silica gel. The main fraction was further purified by column chromatography (solvent: n-hexane/ethyl acetate=20/1) to obtain the desired compound (2.05 g, yield: 72%).
[Compound]
Name
syrup
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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